molecular formula C9H9ClO2 B1580944 Ethyl 2-chlorobenzoate CAS No. 7335-25-3

Ethyl 2-chlorobenzoate

Cat. No.: B1580944
CAS No.: 7335-25-3
M. Wt: 184.62 g/mol
InChI Key: RETLCWPMLJPOTP-UHFFFAOYSA-N
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Description

Ethyl 2-chlorobenzoate is an organic compound with the molecular formula C₉H₉ClO₂. It is an ester derived from benzoic acid, where the hydrogen atom in the carboxyl group is replaced by an ethyl group and a chlorine atom is attached to the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-chlorobenzoate can be synthesized through the esterification of 2-chlorobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized for maximum yield and purity, often involving continuous flow reactors and advanced purification techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2-chlorobenzoate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of ethyl 2-chlorobenzoate primarily involves its reactivity as an ester. In biological systems, esterases can hydrolyze this compound to produce 2-chlorobenzoic acid and ethanol. The molecular targets and pathways involved in its action depend on the specific context of its use, such as in enzymatic studies or chemical synthesis .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the ethyl ester group and the chlorine substituent on the benzene ring. This combination imparts distinct reactivity and properties compared to its analogs, making it valuable in specific synthetic and research applications .

Properties

IUPAC Name

ethyl 2-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETLCWPMLJPOTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60223596
Record name Ethyl 2-chlorobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7335-25-3
Record name Benzoic acid, 2-chloro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7335-25-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-chloro-, ethyl ester
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Record name Benzoic acid, 2-chloro-, ethyl ester
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Record name Ethyl 2-chlorobenzoate
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Record name Ethyl 2-chlorobenzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural significance of Ethyl 2-chlorobenzoate?

A1: this compound serves as a versatile starting material for synthesizing various heterocyclic compounds, particularly benzotriazole derivatives. [, , ] These derivatives often incorporate the this compound moiety as a key structural element within their framework. [, , ]

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